molecular formula C17H22N4O2S2 B2706194 N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide CAS No. 392295-49-7

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide

Cat. No.: B2706194
CAS No.: 392295-49-7
M. Wt: 378.51
InChI Key: UGCNKEJVQVMXPW-UHFFFAOYSA-N
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Description

Tubulin Polymerization Inhibition

Pharmacophore models identify three critical features for tubulin binding:

  • Hydrophobic Aromatic Domain : 2,4-Dimethylphenyl group occupies a hydrophobic pocket near the colchicine site.
  • Hydrogen-Bond Acceptor : Thiadiazole nitrogen atoms coordinate with Asn258 and Lys352.
  • Flexible Linker : Sulfanyl–CH₂– group allows conformational adaptation during binding.

Comparative molecular field analysis (CoMFA) of thiadiazole derivatives reveals that steric bulk at the 5-position correlates with IC₅₀ values (R² = 0.89).

Carbonic Anhydrase IX (CA IX) Inhibition

Docking studies suggest moderate affinity for CA IX (Kᵢ ≈ 1.25–148 μM), a hypoxia-inducible enzyme overexpressed in tumors. The carbamoyl group may chelate the catalytic zinc ion, while the thiadiazole ring engages in π–cation interactions with His94.

These models provide a framework for rational modifications, such as introducing fluorinated aryl groups to enhance CA IX selectivity or elongating the pentanamide chain to improve plasma half-life.

Properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S2/c1-4-5-6-14(22)19-16-20-21-17(25-16)24-10-15(23)18-13-8-7-11(2)9-12(13)3/h7-9H,4-6,10H2,1-3H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCNKEJVQVMXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 2-(2,4-dimethylanilino)-2-oxoethyl Group: This step involves the reaction of the thiadiazole intermediate with 2-(2,4-dimethylanilino)-2-oxoethyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pentanamide Chain: The final step involves the acylation of the thiadiazole derivative with pentanoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the 2-(2,4-dimethylanilino)-2-oxoethyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Nucleophiles like amines, alcohols, or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides, ethers, or thioethers.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit diverse pharmacological properties. N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antibiotic agent.

Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Preliminary studies have indicated that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases. The mechanism of action is still under investigation but may involve the inhibition of pro-inflammatory cytokines.

Anticancer Research
Thiadiazole derivatives are known for their anticancer properties. This compound has been evaluated in vitro for its cytotoxic effects on cancer cell lines. Results suggest that it may induce apoptosis in specific cancer types, warranting further exploration in cancer therapeutics.

Agricultural Applications

Pesticidal Activity
The unique chemical structure of this compound positions it as a potential candidate for agricultural applications. Its antimicrobial properties can be leveraged to develop new pesticides or fungicides aimed at protecting crops from fungal infections and bacterial diseases.

Material Science Applications

Polymer Composites
In material science, the incorporation of thiadiazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. This compound can serve as a functional additive in composite materials used in various industrial applications.

Comparative Analysis with Related Compounds

To highlight the unique features of this compound and its derivatives compared to other similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamideContains thiadiazole and acetamide groupsAntimicrobial
N-(3-Methylphenyl)-2-(methylsulfanyl)acetamideSimilar thiadiazole structureAnti-inflammatory
5-(Methylsulfanyl)-1H-pyrazole derivativesDifferent heterocyclic ring but similar reactivityAnticancer

This table illustrates the diversity within the thiadiazole class while underscoring the specific biological activities associated with this compound.

Mechanism of Action

The mechanism of action of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and ion channels that are involved in cellular signaling and metabolic pathways.

    Pathways: Modulation of oxidative stress, inhibition of inflammatory mediators, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

Key Differences and Implications

Core Heterocycle: The target compound and most analogs use 1,3,4-thiadiazole, whereas 7e () employs 1,3,4-oxadiazole. 1,2,4-Thiadiazole derivatives (e.g., ) exhibit distinct electronic profiles due to altered ring substitution patterns.

Substituent Effects :

  • Phenyl Groups : The 2,4-dimethylphenyl group in the target compound and 7e improves hydrophobicity, favoring interactions with aromatic residues in proteins. Chloro () or nitro () substituents introduce electron-withdrawing effects, altering reactivity and binding .
  • Amide Chains : The pentanamide chain in the target compound likely enhances lipophilicity and metabolic stability compared to shorter chains (e.g., acetamide in ).

Spectral Data :

  • IR spectra for all compounds show characteristic C=O stretches (~1700–1720 cm⁻¹) and NH stretches (~3200–3300 cm⁻¹). The target compound’s pentanamide chain may result in additional alkyl C-H stretches (~2850–2920 cm⁻¹) .
  • 1H-NMR spectra reveal distinct aromatic proton environments for substituted phenyl groups (e.g., 2,4-dimethylphenyl in the target vs. 4-chlorophenyl in ) .

Biological Activity

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide (CAS Number: 392296-04-7) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C23H25N5O4S3
  • Molecular Weight : 531.67 g/mol
  • SMILES : O=C(Nc1ccc(cc1C)C)CSc1nnc(s1)NC(=O)c1ccc(cc1)S(=O)(=O)N1CCCC1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The thiadiazole ring is known to interact with various enzymes through hydrogen bonding and hydrophobic interactions. This can lead to the inhibition of key metabolic pathways in cancer cells.
  • Receptor Modulation : The compound may modulate receptor activity, affecting signaling pathways that are crucial for cell proliferation and survival.

Anticancer Activity

Recent studies have evaluated the anticancer properties of thiadiazole derivatives similar to this compound. For instance:

  • Cell Lines Tested : A549 (lung cancer) and C6 (glioma).
  • Assays Conducted :
    • MTT assay for cell viability.
    • DNA synthesis analysis.
    • Caspase-3 activation assays to measure apoptosis.

Results indicated that compounds with similar structures demonstrated significant cytotoxicity against these cancer cell lines, suggesting that this compound may exhibit comparable effects .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves:

  • Apoptotic Pathway Activation : Induction of apoptosis in tumor cells was observed through increased caspase activity.
  • Cell Cycle Arrest : Some derivatives have shown the ability to halt the cell cycle at specific phases, thereby preventing proliferation .

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Formation of the Thiadiazole Ring : Reacting thiosemicarbazide with carbon disulfide followed by cyclization.
  • Introduction of the Pentanamide Moiety : Acylation with pentanoyl chloride under basic conditions .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar thiadiazole compounds:

StudyCompoundBiological ActivityKey Findings
Thiadiazole DerivativeAnticancerSignificant cytotoxicity against A549 and C6 cells
Bis-thiadiazole AnalogEnzyme InhibitionEffective against glutaminase with specific binding interactions
Various ThiadiazolesReceptor ModulationPotential for modulating key signaling pathways

Q & A

Basic Synthesis and Characterization

Q: What are the recommended synthetic routes for N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide, and how can reaction conditions be optimized for higher yields? A: The compound can be synthesized via multi-step nucleophilic substitution and condensation reactions. Key steps include:

  • Thiadiazole Core Formation : React 2,4-dimethylphenylcarbamoylmethylsulfanyl chloride with 5-aminopentanamide under basic conditions (e.g., triethylamine in DMF at 60–80°C) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
  • Optimization : Adjust solvent polarity (e.g., THF for faster kinetics) and employ coupling agents like EDCI/HOBt to enhance amide bond formation efficiency. Monitor progress via TLC (Rf ≈ 0.4 in 1:1 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 254 nm) .

Advanced Structural Analysis

Q: Which advanced techniques are critical for resolving the crystal structure and conformational dynamics of this thiadiazole derivative? A:

  • Single-Crystal X-ray Diffraction (SCXRD) : Collect data at 100 K using Mo Kα radiation (λ = 0.71073 Å). Solve structures via direct methods (SHELXT) and refine with SHELXL .
  • Conformational Analysis : Perform DFT calculations (B3LYP/6-311G++(d,p)) to compare experimental and theoretical bond lengths/angles. Validate intramolecular interactions (e.g., S···N non-covalent contacts) .
  • Dynamic Behavior : Use variable-temperature NMR (VT-NMR) to study rotational barriers of the pentanamide chain in DMSO-d6 .

Pharmacological Evaluation

Q: How can researchers systematically evaluate the compound’s kinase inhibitory activity and address discrepancies between in vitro and cellular assay data? A:

  • In Vitro Assays : Conduct fluorescence-based kinase inhibition assays (e.g., EGFR, VEGFR2) using ADP-Glo™ kits. Calculate IC50 values via four-parameter logistic regression .
  • Cellular Validation : Treat cancer cell lines (e.g., HeLa, MCF-7) and measure proliferation via MTT assays. Resolve discrepancies by:
    • Assessing membrane permeability via PAMPA (Parallel Artificial Membrane Permeability Assay).
    • Performing LC-MS/MS quantification of intracellular compound levels .
  • Selectivity Profiling : Screen against a panel of 50+ kinases to identify off-target effects .

Data Contradiction Analysis

Q: How should conflicting results between computational docking predictions and experimental binding affinity data be resolved? A:

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER22) to assess binding mode stability. Compare predicted ΔG (MM-PBSA) with experimental SPR (Surface Plasmon Resonance) results .
  • Protonation State Check : Use MarvinSketch to verify ligand and receptor ionization states at physiological pH.
  • Crystallographic Validation : Co-crystallize the compound with the target kinase to resolve docking ambiguities .

Structure-Activity Relationship (SAR) Studies

Q: What strategies are effective for designing SAR studies on the thiadiazole core and pentanamide side chain? A:

  • Analog Synthesis : Modify substituents at the 2,4-dimethylphenyl group (e.g., electron-withdrawing Cl or electron-donating OCH3) and vary the pentanamide chain length .
  • Biological Testing : Evaluate analogs against a standardized enzyme panel. Use PCA (Principal Component Analysis) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
  • 3D-QSAR Modeling : Develop CoMFA/CoMSIA models (SYBYL-X) to guide further optimization .

Computational and Experimental Integration

Q: How can AI-driven tools like COMSOL Multiphysics enhance reaction optimization for this compound? A:

  • Process Simulation : Model heat/mass transfer in batch reactors to optimize temperature and mixing rates.
  • Machine Learning (ML) : Train ML models (e.g., Random Forest) on historical reaction data to predict optimal solvent/catalyst combinations .
  • Real-Time Adjustments : Integrate PAT (Process Analytical Technology) with AI for automated feedback control during synthesis .

Analytical Method Development

Q: Which HPLC-MS conditions achieve baseline separation of the compound from its synthetic byproducts? A:

  • Column : Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 μm).
  • Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B): 5% B (0–2 min), 5–95% B (2–15 min).
  • Detection : ESI-MS in positive mode (m/z 450.2 [M+H]+). Validate method per ICH Q2(R1) guidelines for linearity (R² > 0.995) and LOD/LOQ .

Stability and Degradation Studies

Q: What accelerated stability testing protocols are recommended for this compound under varying pH and temperature conditions? A:

  • Forced Degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H2O2 (oxidative) at 40°C for 24 hours.
  • Analysis : Monitor degradation via UPLC-PDA (220–400 nm) and identify byproducts via HRMS/MS.
  • Kinetic Modeling : Apply Arrhenius equation to predict shelf-life under long-term storage .

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